

Application Notes and Protocols for JackiePhos Pd G3 Catalyzed Stille Cross-Coupling

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Compound of Interest		
Compound Name:	JackiePhos Pd G3	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Stille cross-coupling reaction utilizing the highly efficient **JackiePhos Pd G3** catalyst. This third-generation Buchwald precatalyst offers excellent stability and reactivity, enabling the formation of carbon-carbon bonds between organostannanes and organic halides under mild conditions.

Introduction

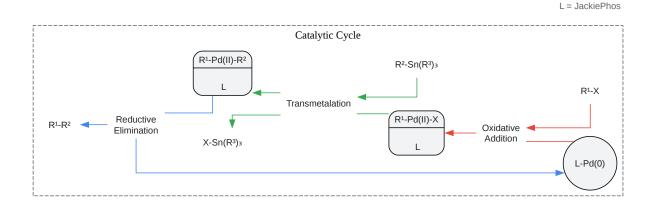
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1] The reaction's tolerance of a wide array of functional groups makes it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] **JackiePhos Pd G3** is a third-generation (G3) palladium precatalyst that has demonstrated high efficacy in facilitating challenging cross-coupling reactions.[3] Its design, incorporating a bulky, electron-rich biarylphosphine ligand, ensures high stability and catalytic activity.[3]

The **JackiePhos Pd G3** precatalyst is an air- and moisture-stable solid that readily forms the active monoligated Pd(0) species under the reaction conditions, simplifying reaction setup and improving reproducibility.[3] The unique structure of the JackiePhos ligand is crucial for stabilizing the palladium center throughout the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.[3]



Catalytic Cycle

The generally accepted mechanism for the Stille cross-coupling reaction is illustrated below. The **JackiePhos Pd G3** precatalyst enters the catalytic cycle by generating the active L-Pd(0) species.



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Stille cross-coupling catalytic cycle.

Data Presentation: Substrate Scope in C(sp²)-C(sp³) Coupling

The following table summarizes the scope of the Stille cross-coupling reaction between various aryl halides and tributyl(iodomethyl)stannane, a key step in the synthesis of analogues of the HIV NNRTI doravirine.[3][4][5] This reaction highlights the utility of **JackiePhos Pd G3** in forming C(sp²)-C(sp³) bonds.



Entry	Aryl Halide (R¹-X)	Product (R¹-CH₂I)	Yield (%)
1	3-lodo-5- methoxypyridine	3-(lodomethyl)-5- methoxypyridine	85
2	3-Bromo-5- chloropyridine	3-Chloro-5- (iodomethyl)pyridine	78
3	1-Bromo-3,5- difluorobenzene	1-(lodomethyl)-3,5- difluorobenzene	92
4	4-Bromo-2-fluoro-1- methoxybenzene	4-(lodomethyl)-2- fluoro-1- methoxybenzene	88
5	2-Bromo-6- methoxynaphthalene	2-(lodomethyl)-6- methoxynaphthalene	75
6	4-lodo-1H-pyrazole	4-(lodomethyl)-1H- pyrazole	65
7	5-Bromo-1,3-dimethyl- 1H-pyrazole	5-(lodomethyl)-1,3- dimethyl-1H-pyrazole	72
8	2-Bromo-5- (trifluoromethyl)pyridin e	2-(lodomethyl)-5- (trifluoromethyl)pyridin e	81

Experimental Protocols

General Procedure for C(sp²)-C(sp³) Stille Cross-Coupling[3][4][5]

This protocol describes a general method for the coupling of aryl halides with tributyl(iodomethyl)stannane catalyzed by **JackiePhos Pd G3**.

Materials:

- Aryl halide (1.0 equiv)
- Tributyl(iodomethyl)stannane (1.2 equiv)



- JackiePhos Pd G3 (5 mol%)
- Copper(I) chloride (CuCl) (1.5 equiv)
- Anhydrous, degassed N,N-Dimethylformamide (DMF)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (if solid),
 JackiePhos Pd G3, and CuCl.
- Add anhydrous, degassed DMF via syringe.
- If the aryl halide is a liquid, add it via syringe at this point.
- Add tributyl(iodomethyl)stannane via syringe.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with an aqueous solution of KF (1 M).
- Stir the mixture vigorously for 30 minutes to precipitate the tin fluoride salts.
- Filter the mixture through a pad of Celite®, washing with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Experimental workflow for Stille cross-coupling.

Safety and Handling



- Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]
- Palladium catalysts and phosphine ligands should also be handled with care.
- Inert atmosphere techniques are crucial for the success of the reaction.

Troubleshooting

- Low Yield:
 - Ensure all reagents and solvents are anhydrous and degassed.
 - Verify the quality of the organostannane reagent.
 - Increase catalyst loading or reaction time.
- Formation of Homocoupled Product:
 - This can be a side reaction of the organostannane.[2] Ensure slow addition of the organostannane or consider using a different solvent.
- Difficulty in Removing Tin Byproducts:
 - The aqueous KF workup is generally effective. Multiple washes may be necessary.
 - Alternatively, purification by flash chromatography on silica gel is often successful in separating the desired product from tin residues.

By following these protocols, researchers can effectively utilize **JackiePhos Pd G3** for the Stille cross-coupling reaction to synthesize a wide range of valuable organic compounds.

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